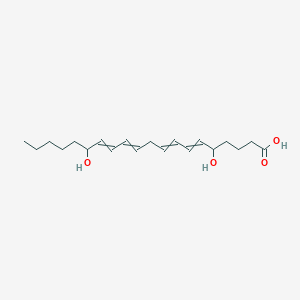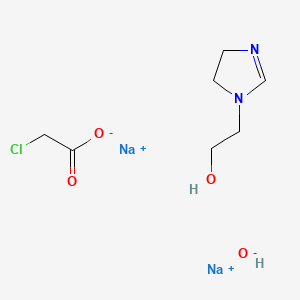![molecular formula C11H20N2O5 B13394644 2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13394644.png)
2-Acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AC-DAB(BOC)-OH, also known as N-α-(tert-Butoxycarbonyl)-N-δ-(2-amino-2-carboxyethyl)-L-ornithine, is a synthetic amino acid derivative. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is widely used in organic synthesis to temporarily mask reactive functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AC-DAB(BOC)-OH typically involves the protection of the amino group of L-ornithine with a tert-butoxycarbonyl (BOC) group. This can be achieved through the reaction of L-ornithine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of AC-DAB(BOC)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
AC-DAB(BOC)-OH undergoes various chemical reactions, including:
Deprotection: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Deprotection: L-ornithine with a free amino group.
Coupling: Peptides or peptide derivatives with AC-DAB(BOC)-OH incorporated into the sequence.
科学研究应用
AC-DAB(BOC)-OH has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of peptides and peptide-based compounds.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development and as a building block for therapeutic peptides.
Industry: Utilized in the production of peptide-based materials and as a reagent in organic synthesis.
作用机制
The mechanism of action of AC-DAB(BOC)-OH primarily involves its role as a protecting group in peptide synthesis. The BOC group temporarily masks the amino group, preventing unwanted side reactions during the synthesis process. Upon completion of the desired reactions, the BOC group can be removed under acidic conditions to reveal the free amino group, allowing further functionalization or incorporation into peptide chains.
相似化合物的比较
Similar Compounds
N-α-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH): Similar to AC-DAB(BOC)-OH but with a different side chain.
N-α-(tert-Butoxycarbonyl)-L-arginine (Boc-Arg-OH): Another amino acid derivative with a BOC protecting group.
Uniqueness
AC-DAB(BOC)-OH is unique due to its specific side chain structure, which includes an additional amino and carboxyl group. This makes it particularly useful in the synthesis of complex peptides and peptide-based compounds, offering more versatility in the design of peptide sequences.
属性
分子式 |
C11H20N2O5 |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
2-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-7(14)13-8(9(15)16)5-6-12-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,17)(H,13,14)(H,15,16) |
InChI 键 |
ZXOMLJGTABQBQW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(CCNC(=O)OC(C)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


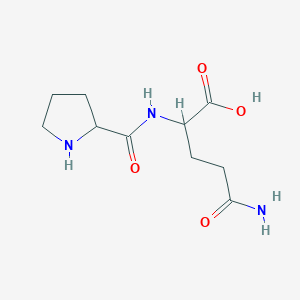
![1-[2-hydroxy-4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamoyl]-5-phenyl-pentyl]-4-(pyridin-3-ylmethyl)-N-tert-butyl-piperazine-2-carboxamide](/img/structure/B13394578.png)
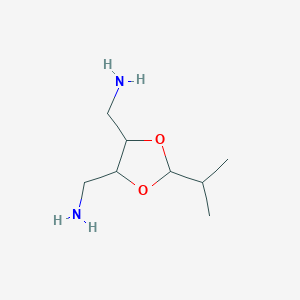
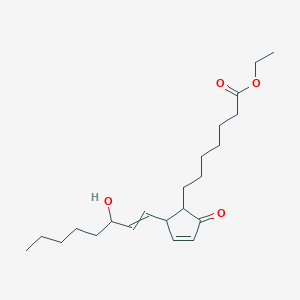
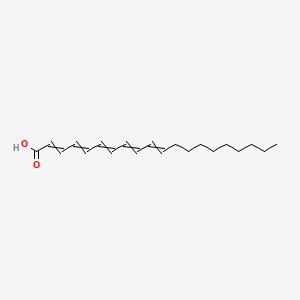
![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B13394599.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5,5,5-trifluoropentanoic acid](/img/structure/B13394609.png)
![8,19-Dihydroxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-5-one](/img/structure/B13394614.png)
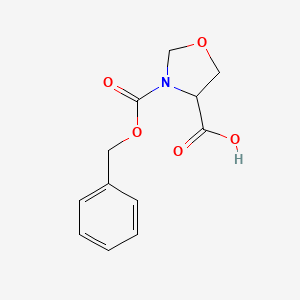
![(8-methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl) acetate](/img/structure/B13394633.png)
![N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;but-2-enedioic acid](/img/structure/B13394637.png)
